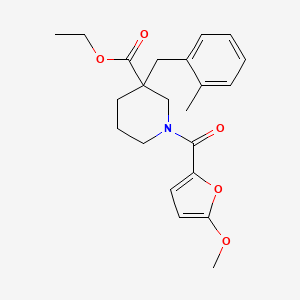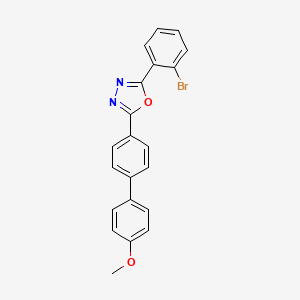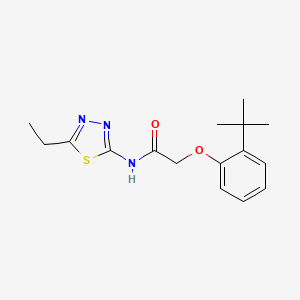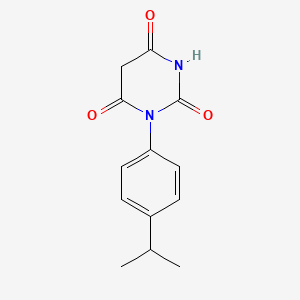
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive impairment associated with Alzheimer's disease and other neurological disorders.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is predominantly expressed in the brain. GPR40 is involved in the regulation of glucose and lipid metabolism and has been implicated in the pathogenesis of Alzheimer's disease. This compound has been shown to improve cognitive function by modulating the activity of GPR40 in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function by modulating the activity of GPR40 in the brain. In addition, this compound has been shown to increase acetylcholine release in the prefrontal cortex, which is a key neurotransmitter involved in cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide is its selectivity for GPR40, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one of the main limitations of this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide. One potential direction is to investigate the efficacy of this compound in clinical trials for the treatment of cognitive impairment associated with Alzheimer's disease and other neurological disorders. Another potential direction is to investigate the potential use of this compound as a cognitive enhancer in healthy individuals. Finally, further research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers for monitoring treatment response.
Méthodes De Synthèse
The synthesis method of N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with tert-butyl hydroxylamine hydrochloride and sodium hydroxide, followed by the reaction of the resulting tert-butyl N-(3-chloro-1-benzothiophene-2-carboxamido) hydroxylamine with acetic anhydride and sodium acetate in acetic acid. The final product is obtained by the reaction of the resulting tert-butyl this compound with trifluoroacetic acid.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function in animal models of Alzheimer's disease and other neurological disorders. In a study conducted on rats, this compound was shown to improve cognitive function in a dose-dependent manner. This compound has also been shown to improve cognitive function in a transgenic mouse model of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-16(2,3)11-8-12(19-21-11)18-15(20)14-13(17)9-6-4-5-7-10(9)22-14/h4-8H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHCDQZAKYVPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5002423.png)
![6-methyl-5-[5-(5-methyl-2-phenyl-3-furyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5002429.png)
![1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)


![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5002451.png)
![N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5002472.png)
![2-{[(6-methyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5002480.png)





![5-[(2,7-diethoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5002520.png)